2-Naphthaleneethanamine, 5,6,7,8-tetrahydro-
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Overview
Description
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- is an organic compound with the molecular formula C12H15N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an ethanamine group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of 2-naphthylacetonitrile using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the hydrogenation process resulting in the formation of the desired tetrahydro derivative.
Industrial Production Methods
In an industrial setting, the production of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of the starting material, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Further reduction can lead to the complete hydrogenation of the naphthalene ring.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Naphthalenone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of certain proteins, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-
- 5,6,7,8-Tetrahydro-2-naphthylamine
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
2-Naphthaleneethanamine, 5,6,7,8-tetrahydro- is unique due to its specific structure, which combines a partially hydrogenated naphthalene ring with an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h5-6,9H,1-4,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONXRIXRWSVVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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